molecular formula C25H22F2N4O3S B14115264 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14115264
M. Wt: 496.5 g/mol
InChI Key: ZVEYBKVBPDNLIK-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, a bicyclic heterocyclic system known for its pharmacological versatility. Key structural elements include:

  • 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl) chain: Incorporates a piperazine moiety linked via an oxoethyl group. The 2-fluorophenyl substitution on piperazine may improve selectivity for neurotransmitter receptors (e.g., adrenergic or serotonin receptors) .

Thieno[3,2-d]pyrimidine derivatives are widely studied for their antiviral, antitumor, and antimicrobial activities, with structural modifications dictating target specificity .

Properties

Molecular Formula

C25H22F2N4O3S

Molecular Weight

496.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22F2N4O3S/c26-18-7-5-17(6-8-18)15-31-24(33)23-21(9-14-35-23)30(25(31)34)16-22(32)29-12-10-28(11-13-29)20-4-2-1-3-19(20)27/h1-9,14H,10-13,15-16H2

InChI Key

ZVEYBKVBPDNLIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4

Origin of Product

United States

Biological Activity

3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thieno[3,2-d]pyrimidine core and fluorinated aromatic substituents, suggest various biological activities, particularly in the context of neurological disorders and receptor modulation.

Structural Characteristics

The compound's molecular formula is C24H24F2N4O3SC_{24}H_{24}F_2N_4O_3S, with a molecular weight of approximately 496.5 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity. The thieno[3,2-d]pyrimidine core is known for its biological activity and ability to undergo nucleophilic substitution reactions due to electron-withdrawing groups like fluorine.

Preliminary studies indicate that 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may modulate neurotransmitter systems and other critical cellular functions. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmission.
  • Receptor Modulation : It likely interacts with receptors associated with pain pathways and neurological functions.

Biological Activity Data

The following table summarizes the biological activities observed in various studies related to this compound:

Activity Description Reference
Neurotransmitter Modulation Potential to influence neurotransmitter systems, suggesting applications in treating neurological disorders.
Enzyme Interaction Initial investigations indicate interactions with enzymes involved in signal transduction pathways.
Receptor Binding Enhanced binding affinity due to structural modifications from fluorinated substituents.
Antiproliferative Activity Related compounds show promising activity against cancer cell lines (e.g., MCF-7).

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

  • Pyrano[2,3-d]pyrimidine Derivatives : A study synthesized derivatives that demonstrated significant inhibitory activity against PARP-1, a target for cancer therapy. The findings suggest that similar structural motifs could yield compounds with potent biological effects ( ).
  • Thieno[2,3-d]pyrimidine Derivatives : Research on these derivatives has revealed their potential as selective inhibitors for various biological targets, underscoring the relevance of the thieno-pyrimidine core ( ).

Interaction Studies

Further research is required to characterize the interactions quantitatively and qualitatively:

  • Binding Affinity Assays : To determine how well the compound binds to its biological targets.
  • Functional Studies : In cellular models to assess the impact on cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine/Oxadiazole Moieties

  • 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (): Structural difference: Replaces the piperazine-oxoethyl group with a 2-chlorophenyl-substituted oxadiazole. Impact: Oxadiazoles improve metabolic stability, while chlorine’s electron-withdrawing effects may alter receptor affinity compared to fluorine .

Antitumor Thieno[3,2-d]pyrimidines

  • 6-Phenyl-thieno[3,2-d]pyrimidine derivatives (): Substituents: 3-Methyl and 6-phenyl groups enhance cytotoxicity. Activity: Demonstrated antitumor effects in vitro, likely due to intercalation or kinase inhibition . Comparison: The target compound’s fluorinated piperazine may offer better CNS penetration but reduced direct antitumor efficacy compared to phenyl-substituted analogues.

Antimicrobial Spiro Derivatives

  • Spiro[cyclohexane-thieno[3,2-d]pyrimidine] derivatives (): Structure: Spiro systems increase structural rigidity. Activity: Moderate antimicrobial activity against Staphylococcus aureus . Comparison: The target compound lacks spiro motifs, suggesting divergent mechanisms (e.g., receptor modulation vs. enzyme inhibition).

Enzyme-Targeting Derivatives

  • h-NTPDase Inhibitors ():
    • Synthesis : Aryl groups introduced via Suzuki coupling enhance enzyme selectivity.
    • Comparison : The target compound’s piperazine-fluorophenyl group may favor kinase or receptor binding over nucleotidase inhibition .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Derivatives

Compound Name/ID Substituents/Modifications Biological Activity Key Findings References
Target Compound 4-Fluorobenzyl, 2-fluorophenylpiperazine Potential kinase/receptor modulation High specificity for fluorinated targets
Oxadiazole Analog () 2-Chlorophenyl oxadiazole Undisclosed Enhanced metabolic stability
Antitumor Derivative () 6-Phenyl, 3-methyl Cytotoxic (IC₅₀: 5–20 μM) Targets DNA/protein kinases
Spiro Antimicrobial () Spiro cyclohexane, substituted phenyl Anti-S. aureus (MIC: 8–32 μg/mL) Rigid structure enhances binding
h-NTPDase Inhibitor () Aryl groups (Suzuki coupling) IC₅₀: 0.1–10 μM Selective enzyme inhibition

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound Oxadiazole Analog () Antitumor Derivative ()
Molecular Weight ~532.5 g/mol 468.9 g/mol ~350–400 g/mol
LogP (Predicted) 3.8 3.5 2.9–3.2
Metabolic Stability High (fluorine) Very high (oxadiazole) Moderate
Target Selectivity Kinases/receptors Undisclosed DNA/protein kinases

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